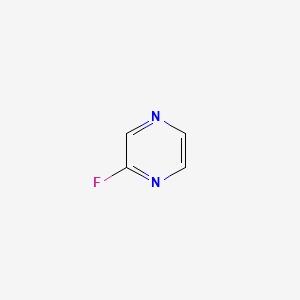

2-Fluoropyrazine

Descripción

Overview of Halogenated Pyrazines in Chemical Synthesis

Halogenated pyrazines are valuable intermediates in organic synthesis. The presence of a halogen atom on the pyrazine (B50134) ring provides a reactive site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. rsc.orgrsc.org This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of complex molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ainih.gov The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a halogen, facilitates these reactions. rsc.org For instance, chloropyrazines have been successfully used in Suzuki couplings with aryl boronic acids to form new carbon-carbon bonds. rsc.org

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds can dramatically alter their physicochemical and biological properties. researchgate.netnumberanalytics.com Fluorine is the most electronegative element and has a relatively small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.com These characteristics can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. This can increase the half-life of a drug molecule in the body. tandfonline.comnumberanalytics.comnih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.commdpi.com

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms in a heterocyclic ring, which can affect a molecule's interaction with biological targets. mdpi.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as proteins, leading to enhanced binding affinity and potency. tandfonline.comrsc.org

The strategic incorporation of fluorine is a widely used strategy in modern drug discovery, with a significant percentage of pharmaceuticals and agrochemicals containing at least one fluorine atom. numberanalytics.comnumberanalytics.com

Historical Context of Pyrazine Derivatives in Academic Inquiry

The study of pyrazine chemistry dates back to the 19th century. The first synthesis of a pyrazine derivative was reported in 1844 by Laurent, who named the compound "amarone." researchgate.netunimas.my It was later identified as 2,3,5,6-tetraphenylpyrazine. unimas.my Early research focused on the fundamental synthesis and characterization of pyrazine and its simple derivatives. wikipedia.org Over the years, the field has evolved to include the exploration of the diverse biological activities of pyrazine-containing compounds. rjpbcs.comimist.ma Naturally occurring pyrazines are known for their contribution to the aroma of many foods, while synthetic derivatives have found applications as pharmaceuticals, such as the anti-tuberculosis drug pyrazinamide. unimas.myrjpbcs.com

Defining the Research Landscape of 2-Fluoropyrazine

This compound (C4H3FN2) is a heterocyclic compound that has attracted interest for its potential applications in medicinal chemistry and materials science. biosynth.comresearchgate.net Research into this compound and its derivatives has focused on several key areas:

Synthesis: The development of efficient synthetic routes to this compound and its substituted analogs is an ongoing area of research. chemicalbook.comchemicalbook.com

Coordination Chemistry: this compound has been used as a ligand in the synthesis of coordination polymers, some of which exhibit interesting magnetic properties like spin crossover (SCO). researchgate.netresearchgate.netacs.org

Medicinal Chemistry: The unique properties conferred by the fluorine atom make this compound a valuable building block in the design of new therapeutic agents. ontosight.aiacs.org For instance, it has been investigated as an intermediate in the synthesis of potential anticancer agents. acs.org

The combination of the reactive pyrazine core and the modulating effects of the fluorine substituent positions this compound as a versatile tool for the development of novel functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4949-13-7 scbt.com |

| Molecular Formula | C4H3FN2 scbt.com |

| Molecular Weight | 98.08 g/mol scbt.com |

| Appearance | Colorless to light yellow liquid chembk.com |

| Boiling Point | 180-182 °C chembk.com |

| Melting Point | -50 °C chembk.com |

| Solubility | Insoluble in water chembk.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHIGIZXFLJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878715 | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-13-7 | |

| Record name | Fluoropyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoropyrazine and Its Derivatives

De novo Synthesis Strategies for the Pyrazine (B50134) Core

The construction of the pyrazine ring from acyclic precursors, known as de novo synthesis, is a fundamental approach to accessing a wide variety of substituted pyrazines and their derivatives. These methods often involve the strategic condensation and cyclization of smaller, readily available building blocks.

Cyclization Reactions from Acyclic Precursors

A primary strategy for forming the pyrazine nucleus involves the cyclization of open-chain molecules. This approach offers flexibility in introducing various substituents onto the pyrazine ring by modifying the acyclic precursors.

α-Amino acids and their derivatives are crucial building blocks in the synthesis of 2(1H)-pyrazinones, which are important intermediates that can be converted to pyrazines. sioc-journal.cn The use of these chiral precursors allows for the stereoselective synthesis of certain pyrazine derivatives. One biomimetically inspired approach involves the homodimerization of α-amino aldehydes, which are readily synthesized from common amino acids, followed by air oxidation to yield 2,5-disubstituted pyrazines. acs.org

A well-established and significant method for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. sioc-journal.cnchembk.com This reaction, first reported by R. G. Jones in 1949, leads to the formation of the pyrazinone ring by establishing bonds between N-1 and C-6, and N-4 and C-5. chembk.comgoogle.com The reaction can be performed with free α-amino acid amides in the presence of a base, or with the more readily accessible hydrohalide salts of the amino acid amides. sioc-journal.cn When unsymmetrical 1,2-dicarbonyl compounds are used, the reaction can lead to a mixture of regioisomers. sioc-journal.cnchembk.com For instance, the reaction of an α-amino acid amide with methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major product. sioc-journal.cnchembk.com

Another variation of this method involves the use of 1,2-diketone mono-Schiff bases, which can provide greater regioselectivity. By taking advantage of the different reactivity of the carbonyl and imino groups, the condensation with an α-amino acid amide can yield a single isomer. sioc-journal.cnchembk.com

The reaction of 2-chloroketone oximes with α-amino acid esters provides another route to 3,6-disubstituted 2(1H)-pyrazinones. sioc-journal.cnchembk.com This method involves the formation of an N-(2-oximinoalkyl)-amino acid ester intermediate. Subsequent chemical transformations, including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and treatment with ammonia (B1221849) followed by oxidation, lead to the final pyrazinone product. chembk.com

Ring-Closure Methods for Pyrazines

Various ring-closure strategies exist for the synthesis of the pyrazine core. One classical approach involves the self-condensation of two molecules of an α-aminocarbonyl compound to form a 3,6-dihydropyrazine, which is then oxidized to the aromatic pyrazine. google.com Another method involves the condensation of α-diketones with diamines, followed by oxidation. rsc.org

The reaction of dicyanide with ammonia has also been reported to produce pyrazine derivatives. google.comolemiss.edu Furthermore, a regioselective method for the formation of alkylpyrazines starts from the condensation of allylamines and α-oximido carbonyl compounds. The resulting imines undergo isomerization and subsequent thermal electrocyclization-aromatization to yield the pyrazine ring. google.comolemiss.edu

Fluorination Reactions and Techniques for Pyrazine Scaffolds

The introduction of a fluorine atom into the pyrazine ring can significantly alter the molecule's properties. Various fluorination techniques have been developed, ranging from direct fluorination to nucleophilic substitution reactions.

Direct fluorination of the pyrazine ring can be challenging. However, methods utilizing electrophilic fluorinating reagents have shown success. For instance, 2-aminopyrazines can undergo electrophilic fluorination with reagents like Selectfluor. sioc-journal.cn This reaction can proceed under mild, transition-metal-free conditions in an aqueous phase to afford 5-fluoro-2-aminopyrazines with good yield and high regioselectivity. sioc-journal.cnsioc-journal.cn Palladium-catalyzed C-H bond fluorination of pyrazine derivatives using N-fluorobenzenesulfonimide (NFSI) has also been reported. rsc.org Silver(II) fluoride (B91410) (AgF₂) is another reagent that has been used for the C-H fluorination of nitrogen-containing heteroarenes, including pyrazines, often occurring at room temperature with high selectivity for the 2-position. google.com

A common and effective strategy for synthesizing 2-fluoropyrazine is through nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrazine ring. semanticscholar.orgmasterorganicchemistry.com This typically involves the displacement of a leaving group, such as a chlorine atom, at the 2-position with a fluoride ion. semanticscholar.org The starting 2-chloropyrazine (B57796) can be obtained from the corresponding 2(1H)-pyrazinone. The electron-deficient nature of the pyrazine ring facilitates this nucleophilic attack. mdpi.com The reaction can be carried out using sources of fluoride ion such as potassium fluoride (KF) or tetramethylammonium (B1211777) fluoride (TMAF). semanticscholar.orgrsc.org The efficiency of the SNAr reaction is enhanced by the presence of electron-withdrawing groups on the pyrazine ring. masterorganicchemistry.com

Direct Fluorination Approaches

Direct C-H fluorination of pyrazine and its derivatives presents an atom-economical and efficient route to introduce fluorine. One notable method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. In the presence of a catalytic system comprising palladium acetate (B1210297) (Pd(OAc)₂) and trifluoroacetic acid (TFA), various N-heterocyclic compounds, including pyrazine, can be fluorinated. rsc.org This transformation is typically carried out in a mixed solvent system at elevated temperatures, yielding ortho-monofluorinated products in moderate to good yields. rsc.org The reactivity in these reactions is influenced by the electronic properties of the substituents on the pyrazine ring, with electron-donating groups generally favoring the transformation. rsc.org

Another approach to direct fluorination utilizes Selectfluor®, particularly for the synthesis of specific derivatives like the antiviral drug Favipiravir. rsc.org This method highlights the utility of electrophilic fluorinating agents in constructing complex fluorinated pyrazine structures. rsc.org Direct fluorination with elemental fluorine gas has also been explored for other nitrogen-containing heterocycles like pyridines, suggesting potential applicability to pyrazines under carefully controlled, low-temperature conditions to manage the high reactivity of fluorine. google.com

Halogen Exchange Reactions (e.g., from Chloropyrazine to Fluoropyrazine)

Halogen exchange (HALEX) reactions are a cornerstone in the synthesis of this compound, most commonly involving the displacement of a chlorine atom. A widely practiced method is the reaction of 2-chloropyrazine with a fluoride source. rsc.org This nucleophilic aromatic substitution (SNAr) reaction can be performed using potassium fluoride (KF) in the presence of quaternary ammonium (B1175870) salts, which act as phase-transfer catalysts. rsc.org

Recent advancements have demonstrated that this transformation can be efficiently carried out under mechanochemical conditions, offering a more environmentally friendly alternative to traditional solution-based methods. rsc.org For instance, ball-milling 2-chloropyrazine with KF and a quaternary ammonium salt can produce this compound in moderate yields without the need for high-boiling, toxic solvents. rsc.org The reaction conditions, such as the choice of milling jar and the presence of additives, can significantly influence the reaction's efficiency. rsc.orgrsc.org

The synthesis of more complex fluorinated pyrazines can also be achieved through halogen exchange. For example, 2,5-dichloropyrazine (B10626) can undergo a halogen-exchange reaction with antimony trifluoride (SbF₃) to produce 2-chloro-5-fluoropyrazine, although this reaction is highly exothermic and requires careful temperature control to avoid side product formation. Silyl-mediated halogen exchange has also been reported for various heterocyles, where chloropyrazine can be converted to its bromo or iodo analogues, which can then potentially undergo fluorination. epfl.ch

Novel Fluorinating Agents and Catalytic Systems

The development of novel fluorinating agents and catalytic systems continues to expand the toolkit for synthesizing fluorinated pyrazines. N-Fluorobenzenesulfonimide (NFSI) has emerged as a versatile reagent for direct fluorination. rsc.orgresearchgate.net Its application in palladium-catalyzed C-H fluorination of N-heterocycles demonstrates a modern approach to creating C-F bonds with high regioselectivity. rsc.org The catalytic system often involves a palladium source like Pd(OAc)₂ or Pd(NO₃)₂ in combination with an additive like silver nitrate (B79036) (AgNO₃) or an acid. rsc.org

Selectfluor® is another powerful electrophilic fluorinating agent that has found application in the synthesis of fluorinated pyrazoles and has been used in the synthesis of a pyrazine derivative, Favipiravir. rsc.orgolemiss.edu Its reactivity can be tuned by the reaction conditions and the substrate's electronic properties.

The following table summarizes some of the key reagents and catalytic systems used in the synthesis of fluorinated pyrazines:

| Reagent/Catalyst | Reaction Type | Substrate Example | Product Example | Yield | Reference |

| Pd(OAc)₂/TFA, NFSI | Direct C-H Fluorination | Pyrazine derivative | ortho-Monofluorinated pyrazine | Moderate to Good | rsc.org |

| Selectfluor® | Direct Fluorination | 3-Hydroxy-2-carboxamide-pyrazine | Favipiravir | ~50% | rsc.org |

| KF, Quaternary Ammonium Salt | Halogen Exchange (Mechanochemical) | 2-Chloropyrazine | This compound | 63% | rsc.org |

| SbF₃ | Halogen Exchange | 2,5-Dichloropyrazine | 2-Chloro-5-fluoropyrazine | - |

Mechanochemical Synthesis of this compound Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a green and efficient synthetic methodology. nih.govresearchgate.net This approach often reduces or eliminates the need for bulk solvents, leading to more sustainable processes. cardiff.ac.uk

Solvent-Free Nucleophilic Aromatic Substitution Reactions

Solvent-free nucleophilic aromatic substitution (SNAr) reactions provide a direct route to functionalized this compound derivatives. researchgate.net A notable example is the reaction of this compound with various nitrogen nucleophiles under ball-milling conditions. researchgate.net This method has been successfully applied to react this compound with secondary amines like piperidine, morpholine, and 3-pyrrolidinol (B147423), affording the corresponding amino-substituted pyrazines in good to excellent yields. researchgate.net

The efficiency of these solvent-free reactions is often enhanced by the use of grinding auxiliaries, which facilitate mass transfer and prevent the formation of dough-like reaction mixtures. cardiff.ac.ukresearchgate.net

Role of Milling Auxiliaries (e.g., Al₂O₃) in Mechanochemical Synthesis

Milling auxiliaries play a crucial role in the success of mechanochemical reactions. cardiff.ac.uk In the context of the SNAr of this compound, aluminum oxide (Al₂O₃) has been identified as a highly effective auxiliary. researchgate.net Alumina's excellent affinity for hydrogen fluoride (HF), a byproduct of the reaction between the fluoride of the pyrazine and the hydrogen of the amine, is key to driving the reaction forward. researchgate.net

Other materials like silica (B1680970) (SiO₂), titanium dioxide (TiO₂), and sodium chloride (NaCl) have also been investigated as milling auxiliaries in various mechanochemical transformations. researchgate.net The choice of auxiliary can significantly impact reaction yields and product isolation. researchgate.netresearchgate.net For instance, in the mechanochemical SNAr of this compound, the use of Al₂O₃ led to high yields of the desired products. researchgate.net

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing yields and efficiency in mechanochemical synthesis. murraystate.edu Key parameters include the milling frequency, the size and material of the milling balls and jar, the ratio of reactants, and the type and amount of milling auxiliary. nih.gov

In the mechanochemical synthesis of amino-substituted pyrazines from this compound, it was found that cyclic secondary amines generally gave the best results. researchgate.net For example, the reaction with piperidine, morpholine, and 3-pyrrolidinol resulted in isolated yields of 84%, 69%, and 86%, respectively. researchgate.net The reaction with primary amino alcohols also proceeded with good yields. researchgate.net The optimization of these parameters can significantly reduce reaction times and increase product yields, making mechanochemistry a viable and advantageous alternative to traditional solution-based methods. researchgate.net

The table below presents data on the mechanochemical SNAr of this compound with various amines using Al₂O₃ as a milling auxiliary.

| Nucleophile | Product | Isolated Yield (%) | Reference |

| Piperidine | 2-(Piperidin-1-yl)pyrazine | 84 | researchgate.net |

| Morpholine | 4-(Pyrazin-2-yl)morpholine | 69 | researchgate.net |

| 3-Pyrrolidinol | 1-(Pyrazin-2-yl)pyrrolidin-3-ol | 86 | researchgate.net |

| 4-Amino-1-butanol | 4-(Pyrazin-2-ylamino)butan-1-ol | 63 | researchgate.net |

| 2-Aminoethanol | 2-(Pyrazin-2-ylamino)ethanol | 61 | researchgate.net |

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The introduction of stereocenters into pyrazine-containing molecules is a significant objective in medicinal chemistry, as the stereochemistry of bioactive compounds often dictates their pharmacological activity. While the literature specifically detailing the stereoselective synthesis and chiral resolution of this compound analogues is limited, established methodologies for other pyrazine derivatives provide a strong foundation for developing synthetic routes to chiral this compound compounds. These approaches primarily fall into two categories: direct asymmetric synthesis to create a specific enantiomer, and the resolution of a racemic mixture.

Stereoselective Synthesis of this compound Analogues

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. For pyrazine derivatives, this has been successfully achieved through methods such as catalytic asymmetric hydrogenation and intramolecular cyclizations using chiral catalysts or auxiliaries. These strategies could potentially be adapted for analogues of this compound.

One prominent method is the catalytic asymmetric hydrogenation of a prochiral pyrazine derivative. For instance, the iridium-catalyzed asymmetric hydrogenation of 3-substituted pyrazinium salts has been shown to produce chiral piperazines with good to excellent enantioselectivity. acs.org A similar strategy could be envisioned for a this compound analogue, where the pyrazine ring is activated to facilitate hydrogenation.

Another powerful technique is the asymmetric intramolecular aza-Friedel-Crafts reaction. Research has demonstrated the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines from N-aminoethylpyrroles and aldehydes, catalyzed by a chiral phosphoric acid. nih.govsci-hub.seacs.org This one-pot reaction proceeds with high yields and enantioselectivities. sci-hub.seacs.org The application of this method to a substrate incorporating a this compound moiety could provide a direct route to enantiomerically enriched, fused pyrazine systems. The choice of chiral catalyst is crucial for achieving high stereoselectivity.

The following table summarizes the results of a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction for the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines, which serves as a model for potential application to this compound systems. acs.org

Table 1: Asymmetric Intramolecular Aza-Friedel-Crafts Reaction of N-aminoethylpyrroles

| Entry | Aldehyde (R group) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-NO₂C₆H₄ | (R)-PA1e | CH₂Cl₂ | 97 | 86 |

| 2 | 4-BrC₆H₄ | (R)-PA1e | CH₂Cl₂ | 95 | 88 |

| 3 | 4-ClC₆H₄ | (R)-PA1e | CH₂Cl₂ | 96 | 88 |

| 4 | C₆H₅ | (R)-PA1e | THF | 91 | 94 |

| 5 | 2-Naphthyl | (R)-PA1e | THF | 89 | 90 |

| 6 | Cyclohexyl | (R)-PA1e | THF | 85 | 92 |

(Data sourced from Org. Lett. 2011, 13 (17), pp 4490–4493) acs.org

Chiral Resolution of this compound Analogues

When a racemic mixture of a this compound analogue is synthesized, chiral resolution can be employed to separate the individual enantiomers. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

This technique has been successfully applied to separate the enantiomers of substituted quinuclidinyl-pyrazines. tandfonline.comtandfonline.com In this method, a racemic mixture is passed through an HPLC column packed with a chiral material, such as acetylated β-cyclodextrin. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. The choice of mobile phase and the specific nature of the chiral stationary phase are critical for achieving good separation. tandfonline.com For analytical purposes, derivatization of the analyte, for example with a borane-THF complex, can sometimes enhance the separation. tandfonline.com

This HPLC-based approach is broadly applicable and represents a viable strategy for the resolution of racemic this compound analogues, provided a suitable chiral stationary phase and mobile phase combination can be identified.

The following table illustrates the effect of mobile phase composition on the separation and resolution of a model pyrazine derivative on a chiral HPLC column.

Table 2: Effect of Mobile Phase on Chiral HPLC Resolution of 3-(6-Methylpyrazine-2-yl)quinuclidine

| Mobile Phase (% MeOH in H₂O) | Capacity Factor (k') | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| 20 | 10.3 | 1.12 | 1.10 |

| 25 | 6.4 | 1.15 | 1.25 |

| 30 | 4.3 | 1.17 | 1.29 |

| 35 | 3.1 | 1.18 | 1.25 |

| 40 | 2.3 | 1.18 | 1.15 |

(Data sourced from J. Liq. Chromatogr. 1993, 16 (16), pp 3423-3439) tandfonline.com

Chemical Reactivity and Transformation Mechanisms of 2 Fluoropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like pyrazine (B50134). acs.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring. The pyrazine ring is considered an electron-withdrawing group, which facilitates nucleophilic substitution. researchgate.net

Reactivity with Various Nucleophiles (e.g., Amines, Thiolates, Alkoxides)

2-Fluoropyrazine readily reacts with a variety of nucleophiles. biosynth.com The reactivity is influenced by the nature of the nucleophile.

Amines : this compound reacts with both primary and secondary amines. For example, mechanochemical methods have been successfully employed for the reaction of this compound with cyclic secondary amines like piperidine, morpholine, and 3-pyrrolidinol (B147423), yielding the corresponding substituted products in good yields (84%, 69%, and 86% respectively). researchgate.netrsc.org Primary alkylamines have also been used, though they may be less reactive. rsc.org

Thiolates : Thiolates are effective nucleophiles in SNAr reactions. In a study involving a related triazolopyrazine system, a thiol nucleophile reacted with an iodo-substituted analog. acs.org

Alkoxides : Alkoxides can also serve as nucleophiles in SNAr reactions.

The following table summarizes the yields of SNAr reactions between this compound and various amine nucleophiles under mechanochemical conditions. researchgate.netrsc.org

| Nucleophile | Product | Isolated Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)pyrazine | 84 |

| Morpholine | 2-Morpholinopyrazine | 69 |

| 3-Pyrrolidinol | 2-(3-Hydroxypyrrolidin-1-yl)pyrazine | 86 |

| 4-Amino-1-butanol | 4-(Pyrazin-2-ylamino)butan-1-ol | 63 |

| 2-Aminoethanol | 2-(Pyrazin-2-ylamino)ethanol | 61 |

This table is based on data from mechanochemical reactions and may not be representative of all reaction conditions.

Computational Studies on Reaction Pathways and Intermediates

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of SNAr reactions. researchgate.netresearchgate.net These studies help in understanding reaction pathways, the structures of transition states, and the stability of intermediates like the Meisenheimer complex. researchgate.netsemanticscholar.org

DFT calculations have been used to revisit the traditional two-step (addition-elimination) mechanism of SNAr reactions. researchgate.net Some studies suggest that for certain substrates and nucleophiles, the reaction may proceed through a single-step (concerted) mechanism, especially with good leaving groups like chloride, bromide, and iodide. researchgate.net However, for substrates like 1-fluoro-2,4-dinitrobenzene, the traditional pathway involving a distinct Meisenheimer intermediate is still considered to be followed. researchgate.net

Computational studies can also rationalize observed regioselectivity. For instance, in di-substituted pyrazines, the position of nucleophilic attack can be predicted based on the electronic nature of the substituents. An electron-withdrawing group at the 2-position of a dichloropyrazine directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. researchgate.net These experimental observations can be rationalized by computational calculations of properties like the Fukui index at the reacting centers. researchgate.net

Cross-Coupling Reactions Involving the C-F Bond

While the C-F bond is generally strong, this compound can participate in certain transition metal-catalyzed cross-coupling reactions, although it is less reactive than its chloro, bromo, or iodo counterparts in this context.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ias.ac.in

Suzuki Coupling : The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While 2-chloropyrazine (B57796) is more commonly used in Suzuki couplings, researchgate.netpharmtech.comscholaris.carsc.org there are instances where fluorinated pyrazines are employed. For example, a fluoro-pyrazine-bridged fluorescent probe was synthesized using a one-step Suzuki coupling reaction. nih.gov The electronic nature of the boronic acid can significantly affect the reactivity. scholaris.ca

Buchwald-Hartwig Amination : The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide/triflate and an amine. rsc.orgnih.gov While amination of chloropyrazines can often be achieved via SNAr, rsc.org palladium catalysis is sometimes necessary, especially for less activated substrates. researchgate.net For example, 2-chloropyrazine has been successfully coupled with various amines, including diphenylamine (B1679370) and tert-octylamine, using specific palladium-ligand systems. rsc.orgnih.gov

The following table lists some palladium catalysts and ligands used in the cross-coupling reactions of halopyrazines.

| Reaction | Catalyst/Ligand System | Substrate Example | Reference |

| Suzuki Coupling | [Pd(L)(PPh3)] (L = ONO pincer ligand) | 2-Chloropyrazine | researchgate.net |

| Buchwald-Hartwig Amination | [Pd(cinnamyl)Cl]2/Mor-DalPhos | (Hetero)aryl chlorides | researchgate.net |

| Buchwald-Hartwig Amination | GPhos/Pd | 2-Chloropyrazine | nih.gov |

| Buchwald-Hartwig Amination | Pd(dba)2/Indenyl diphosphine ligand | 2-Chloropyrazine | rsc.org |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions provide an effective method for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, these reactions offer pathways to a variety of functionalized pyrazine derivatives.

A notable application is the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, which yields carbamates under mild conditions. organic-chemistry.org This method, utilizing CuBr₂ as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, is compatible with a broad range of amines. organic-chemistry.org Mechanistic studies suggest a radical pathway is involved in this transformation. organic-chemistry.org

Furthermore, copper-catalyzed N- and O-alkylation of amines and phenols has been achieved using alkylborane reagents in the presence of copper(II) acetate (B1210297). researchgate.net The Ullmann-type cross-coupling reactions, which traditionally require harsh conditions, have been improved by the use of specific ligands. tcichemicals.com For instance, benzene-1,2-diamine ligands facilitate copper-catalyzed C(sp²)–N and C(sp²)–O cross-coupling reactions at room temperature. tcichemicals.com These ligands generate electron-rich anionic copper complexes that undergo rapid oxidative addition. tcichemicals.com

In the synthesis of N-arylimidazoles, copper-catalyzed coupling of arylboronic acids with imidazoles can be performed in water using an amphiphilic surfactant, offering a greener alternative to traditional methods. researchgate.net Oxalohydrazide-based ligands have been shown to generate long-lived copper catalysts for the formation of biaryl ethers through C-O coupling of phenols with aryl bromides, achieving high turnover numbers. escholarship.org

The coupling of 2-chloropyrazine with pyrrolidine (B122466) has been successfully carried out in neat water at 30 °C using a catalyst system generated in situ from Cu(OAc)₂·H₂O and 4-(1,3,5-triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate (PTABS) as a stabilizing ligand. cnr.it This system demonstrated good to excellent yields for the amination of various chloroheteroarenes. cnr.it

Catalyst Design and Ligand Effects in Cross-Coupling

The design of catalysts and the choice of ligands are critical for achieving high efficiency and selectivity in cross-coupling reactions involving this compound and its halogenated analogs. The reactivity of the palladium catalyst is significantly influenced by the supporting ligand, which facilitates the desired reaction pathway while minimizing the formation of inactive off-cycle species. mit.edu

For Suzuki-Miyaura cross-coupling reactions of 2-chloropyrazine with arylboronic acids, novel palladium(II) ONO pincer complexes have demonstrated superior catalytic activity. researchgate.net The electronic nature of the boronic acid also plays a crucial role; for instance, a strong electron-donating substituent on the boronic acid can enhance its nucleophilicity, allowing for the use of a less active catalyst like Pd(PPh₃)₄. scholaris.ca The development of 2-aryl indenyl phosphine (B1218219) ligands has led to excellent reactivity in one-pot borylation/Suzuki-Miyaura cross-coupling reactions of a range of aryl and heteroaryl halides. rsc.org

In the context of C-N cross-coupling, the development of new dialkylbiaryl monophosphine ligands, such as GPhos, has enabled reactions between various primary amines and aryl halides to proceed at room temperature. mit.edu This was guided by the understanding that the stability of catalysts with certain ligands is limited at room temperature due to displacement by amine or N-heteroaromatic substrates, leading to dormant palladium complexes. mit.edu

Ligand-free conditions, such as the "Jeffery" conditions, have shown remarkable regioselectivity in the Suzuki reactions of dihalopyridines and dihaloquinolines. nih.gov The choice of ligand can also influence the outcome of reactions with other transition metals. For instance, in nickel-catalyzed Kumada coupling, fluoropyrazine reacts with phenylmagnesium chloride to yield the coupled product. rsc.org The merger of electrochemistry with transition metal catalysis has also provided new avenues for cross-electrophile coupling of halopyrazines using nickel/bipyridine or cobalt electrocatalysts. nih.gov

The design of pincer ligands has been a significant area of research. Palladium complexes with NNN/CNN pincer ligands have been synthesized and utilized as catalysts in cross-dehydrogenative coupling reactions of heteroarenes. researchgate.net The coordination environment provided by the ligand has a profound impact on the catalytic properties of atomically dispersed metal catalysts, as demonstrated in the oxygen reduction reaction catalyzed by platinum on molybdenum carbide and nitride supports. acs.org

Metal-Mediated Transformations and Coordination Chemistry

Formation of Coordination Polymers with this compound Ligands

This compound (Fpz) serves as a versatile ligand in the construction of coordination polymers (CPs), exhibiting both terminal and bridging coordination modes. researchgate.netacs.orgnih.gov These materials often display interesting magnetic, optical, and electronic properties.

A series of two- and three-dimensional Hofmann-like spin crossover (SCO) coordination polymers have been synthesized using self-assembling iron(II), this compound, and tetracyanometallate anions ([M(CN)₄]²⁻ where M = Ni, Pd, Pt) or dicyanoaurate ([Au(CN)₂]⁻). researchgate.net In the 2D structures, with the general formula {Fe(Fpz)₂[M(CN)₄]}, the this compound molecules act as terminal ligands occupying the axial positions of the elongated [FeN₆] octahedra. researchgate.net The platinum and palladium derivatives of these 2D polymers exhibit thermal- and light-induced SCO with wide hysteresis loops, while the nickel derivative remains in a high-spin state. researchgate.net

In a 3D framework formulated as {Fe(Fpz)[Au(CN)₂]₂}, this compound acts as a bridging ligand, leading to a highly cooperative SCO centered at 243 K with a significant hysteresis loop of 42.5 K. researchgate.net Another 3D framework, {Fe(Fpz)[Pt(CN)₄]}·1/2H₂O, was also synthesized, but it remained in a high-spin state at all temperatures. researchgate.net

Copper(I) iodide also forms coordination polymers with this compound. Two isostructural 2D coordination polymers with the formula [Cu₂I₂(Fpyz)]ₙ have been synthesized via hydrothermal and solvent-free methods, resulting in different polymorphs (P-1 and P2₁ space groups). acs.orgnih.gov These polymers feature a double-stranded ladder motif where Cu(I) centers are bridged by μ₃-iodine atoms, and the copper atom is also bonded to a nitrogen atom of the this compound ligand. nih.gov These materials exhibit reversible luminescent responses to temperature and pressure. acs.orgnih.gov Similarly, 2-chloropyrazine has been shown to form coordination polymers with copper(I) bromide and silver(I) complexes. mdpi.comepa.gov

| Compound Formula | Dimensionality | Metal Center(s) | This compound Role | Key Property |

| {Fe(Fpz)₂[Pt(CN)₄]} | 2D | Fe(II), Pt(II) | Terminal Ligand | Spin Crossover researchgate.net |

| {Fe(Fpz)₂[Pd(CN)₄]} | 2D | Fe(II), Pd(II) | Terminal Ligand | Spin Crossover researchgate.net |

| {Fe(Fpz)₂[Ni(CN)₄]} | 2D | Fe(II), Ni(II) | Terminal Ligand | High-Spin researchgate.net |

| {Fe(Fpz)[Au(CN)₂]₂} | 3D | Fe(II), Au(I) | Bridging Ligand | Strong Spin Crossover researchgate.net |

| {Fe(Fpz)[Pt(CN)₄]}·1/2H₂O | 3D | Fe(II), Pt(II) | Bridging Ligand | High-Spin researchgate.net |

| [Cu₂I₂(Fpyz)]ₙ | 2D | Cu(I) | Bridging Ligand | Luminescence acs.orgnih.gov |

Reactivity with Transition Metal Centers in Gas Phase

The gas-phase reactivity of pyrazine derivatives with transition metal ions provides fundamental insights into their intrinsic chemical properties and reaction mechanisms, free from solvent effects. Fourier transform ion cyclotron resonance (FTICR) mass spectrometry has been employed to study these reactions.

The Fe⁺-2,3-didehydropyrazine complex, an analogue of a transition metal-o-benzyne complex, has been generated in the gas phase by the dehalogenation of chloropyrazine with Fe⁺. acs.org The reactivity of this complex with various simple olefins and alkynes has been investigated. acs.org With ethene, it undergoes simple adduct formation without ligand coupling. acs.org However, with ethyne, propene, and isobutene, ligand coupling is observed. acs.org The reactions with propene and isobutene yield the same products, suggesting a metal-centered mechanism involving the activation of allylic carbon-hydrogen bonds. acs.org

A notable reaction is the exclusive dehydrogenation of 1,3-butadiene (B125203) by the Fe⁺-2,3-didehydropyrazine complex to generate an FeC₈H₆N₂⁺ ion. acs.org Collision-induced dissociation (CID) studies suggest that this product ion consists of quinoxaline (B1680401) bound to Fe⁺. acs.org Density functional theory (DFT) calculations have also been performed on the FeC₄H₂N₂⁺ ion, predicting a sextet ground state. acs.org

Supersonic jet studies have been used to investigate the conformational preferences of alkyl-substituted pyrazines. colostate.edu These studies, combining mass-resolved excitation spectroscopy and semiempirical calculations, suggest that the conformational behavior of these molecules is influenced by a stabilizing interaction between an α-hydrogen atom of the alkyl substituent and the lone pair of nonbonding electrons on the adjacent ring nitrogen atom. colostate.edu

Ligand Coupling and Dehydrogenation Reactions

Ligand coupling and dehydrogenation are important transformations mediated by transition metal centers, often occurring in tandem. As observed in the gas-phase reactions of Fe⁺-2,3-didehydropyrazine, ligand coupling is a prominent reaction pathway with unsaturated hydrocarbons like alkynes and certain alkenes. acs.org This process involves the formation of new bonds between the pyrazine ligand and the reactant molecule within the coordination sphere of the metal ion.

Dehydrogenation reactions are also a key feature of transition metal-mediated transformations of pyrazines. The reaction of Fe⁺-2,3-didehydropyrazine with 1,3-butadiene results in the exclusive dehydrogenation of the diene, leading to the formation of a [Fe(quinoxaline)]⁺ complex. acs.org This indicates a cyclization and aromatization process facilitated by the metal center.

In the condensed phase, palladium-catalyzed cross-dehydrogenative coupling reactions represent a powerful tool for C-C bond formation. Palladium complexes of NNN/CNN pincer ligands have been designed and shown to be effective catalysts for the cross-dehydrogenative coupling of heteroarenes. researchgate.net These reactions typically involve the activation of C-H bonds on both coupling partners, followed by reductive elimination to form the new C-C bond and regeneration of the catalyst.

Functional Group Interconversions on the Pyrazine Ring

Functional group interconversions on the pyrazine ring are essential for the synthesis of a wide array of derivatives with diverse properties and applications. These transformations often involve the substitution of a halogen atom, such as the fluorine in this compound, with other functional groups.

A variety of transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose. rsc.org The Suzuki-Miyaura coupling, which pairs a halogenated pyrazine with an organoboron compound, is a widely used method for introducing aryl or vinyl substituents. scholaris.carsc.org The Sonogashira coupling allows for the introduction of alkynyl groups by reacting a halopyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. rsc.org The Kumada coupling, utilizing a Grignard reagent, offers another route for C-C bond formation, as demonstrated by the reaction of fluoropyrazine with phenylmagnesium chloride under nickel catalysis. rsc.org

These cross-coupling reactions have been extensively reviewed, highlighting the utility of halogenated pyrazines as substrates for the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.org The reactivity of the halogenated pyrazine is a key factor, with chloropyrazines often serving as excellent substrates. rsc.org The development of new catalytic systems and ligands continues to expand the scope and efficiency of these functional group interconversions. researchgate.netrsc.org

Beyond cross-coupling, other functional group transformations are also important in pyrazine chemistry. The preparation of functionalized aromatics and heteroaromatics can be achieved using sterically hindered metal amide bases, which can facilitate deprotonation and subsequent functionalization. uni-muenchen.de The chemistry of pyrazines, including their synthesis and reactions, has been comprehensively documented, providing a foundation for further exploration of functional group interconversions. chemistrydocs.com

Hydrolysis and Reduction of Nitrile Groups

The presence of a fluorine atom on the pyrazine ring influences the reactivity of other substituents, including the hydrolysis and reduction of nitrile groups in derivatives such as fluoropyrazine carbonitriles. The electron-withdrawing nature of both the pyrazine nitrogens and the fluorine atom activates the ring for nucleophilic reactions and can modulate the reactivity of attached functional groups.

Hydrolysis:

Hydrolysis of functional groups on the pyrazine ring, such as esters, serves as a close analogue to the hydrolysis of nitriles. For instance, methyl 3-fluoropyrazine-2-carboxylate can be hydrolyzed to 3-fluoro-2-pyrazinecarboxylic acid. This reaction is typically performed under basic conditions, for example, by heating with potassium carbonate in water, followed by acidification to yield the carboxylic acid. who.intnih.gov Similarly, halopyrazines can be hydrolyzed to pyrazinols by heating with aqueous alkali. thieme-connect.de These transformations underscore that the carbon atoms of the pyrazine ring are susceptible to nucleophilic attack, a principle that extends to the hydrolysis of a nitrile group to either an amide or a carboxylic acid.

In a related transformation, methyl 3-fluoropyrazine-2-carboxylate can be converted to 3-fluoropyrazine-2-carboxamide by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. who.intnih.govbrieflands.com This amidation reaction further demonstrates the reactivity of the carbonyl group, which shares chemical principles with the nitrile group.

Reduction of Nitrile Groups:

The reduction of nitrile groups on nitrogen-containing aromatic heterocycles, including pyrazines, to form primary amines is a key synthetic transformation. However, the presence of the nitrogen atoms in the ring can sometimes complicate these reductions, leading to mixtures or lack of reaction with certain reagents. researchgate.net

Several methods have been successfully employed for the reduction of nitriles on pyrazine and related heterocyclic systems. Palladium-catalyzed hydrogenation (H₂/Pd-C) is one such method. thieme-connect.com For laboratory-scale synthesis, other reagents are also effective. Lithium aluminum hydride (LiAlH₄) in a dry ether or tetrahydrofuran (B95107) (THF) is a powerful reducing agent capable of converting nitriles on N-containing rings to primary amines. researchgate.net Catalytic hydrogenation using Raney Nickel (Raney Ni) or platinum (H₂/Pt) can also be utilized for this transformation. researchgate.net

| Reagent | Conditions | Substrate Example | Outcome | Reference |

| LiAlH₄ | Dry ether or THF | Nitriles on N-containing rings (e.g., Pyrazines) | Primary amine | researchgate.net |

| H₂/Pd-C | Catalytic hydrogenation | Pyrrolo[1,2-a]pyrazine nitrile derivative | Primary amine | thieme-connect.com |

| H₂/Raney Ni | Catalytic hydrogenation, often with pressure | Nitriles on N-containing rings | Primary amine | researchgate.net |

| NaBH₄/NiCl₂ or NaBH₄/CoCl₂ | Lab scale, convenient | General nitriles (less effective for N-containing rings) | Primary amine | researchgate.net |

Derivatization Strategies for Enhanced Reactivity

Derivatization of the this compound core is a common strategy to enhance its chemical reactivity or to install functional groups for further synthetic elaboration or biological application. These strategies often take advantage of the fluorine atom as a leaving group or the ability of the pyrazine ring to be functionalized through modern synthetic methods.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. biosynth.com The reactivity of 2-fluoropyridine, a related heterocyclic compound, is reported to be 320 times faster than its chloro-analogue in reactions with sodium ethoxide, highlighting the high reactivity of the C-F bond in this context. researchgate.net The reactivity can be further enhanced by the presence of additional electron-withdrawing groups, such as a nitrile group, on the pyrazine ring. dovepress.com This allows for the displacement of the fluorine by a wide range of nucleophiles, including amines and alkoxides, to create diverse derivatives. biosynth.comvulcanchem.com

Deprotonative Functionalization: A powerful strategy for derivatization involves the direct deprotonation of the pyrazine ring using a strong, non-nucleophilic base, followed by trapping the resulting anion with an electrophile. For example, this compound can be metalated using lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-75 °C). researchgate.net The resulting organolithium species can then react with various electrophiles, such as aldehydes or ketones, to introduce new carbon-based substituents onto the pyrazine ring. researchgate.net This method allows for precise functionalization at a specific position.

Transition Metal-Catalyzed Coupling: Modern cross-coupling reactions catalyzed by transition metals are a versatile tool for the derivatization of halo-heteroaromatics, including this compound. While many examples utilize 2-chloropyrazine, these methods are broadly applicable. google.com Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a wide functional group tolerance and often proceed under milder conditions than traditional SNAr reactions, enabling the synthesis of complex pyrazine derivatives.

| Strategy | Description | Key Features | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by a nucleophile. | Fluorine is an excellent leaving group; reactivity enhanced by electron-withdrawing groups. | biosynth.comresearchgate.netdovepress.com |

| Deprotonative Functionalization | Ring deprotonation with a strong base, followed by reaction with an electrophile. | Site-specific functionalization; introduces new C-C bonds. | researchgate.net |

| Transition Metal-Catalyzed Coupling | Formation of C-C or C-heteroatom bonds using a metal catalyst (e.g., Palladium). | High functional group tolerance; versatile for complex molecule synthesis. | google.com |

Advanced Spectroscopic and Computational Characterization of 2 Fluoropyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the molecular structure, connectivity, and dynamics of 2-fluoropyrazine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with the interpretation of coupling constants and the use of two-dimensional (2D) NMR experiments, allows for a comprehensive characterization.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. In this compound, the presence of the electronegative fluorine atom and the two nitrogen atoms within the aromatic ring significantly influences the chemical shifts of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum of this compound typically displays three distinct signals corresponding to the three protons on the pyrazine (B50134) ring. The chemical shifts are influenced by the positions of the nitrogen and fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine atom (C2) exhibits a characteristic large one-bond ¹³C-¹⁹F coupling constant. The chemical shifts of the other carbon atoms are also influenced by the nitrogen and fluorine substituents.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org The chemical shift of the fluorine atom in this compound provides valuable information about its electronic environment. huji.ac.illcms.cz The large chemical shift range of ¹⁹F NMR helps in resolving signals from different fluorine-containing functional groups. lcms.czjeolusa.com

Table 1: Representative NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H | Varies for each proton on the ring |

| ¹³C | Specific shifts for each carbon |

| ¹⁹F | Characteristic shift for the fluorine atom |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Spin-spin coupling between different nuclei provides crucial information about the connectivity of atoms within a molecule. In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) coupling constants are observed. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their geometric arrangement. For instance, in this compound, a negative JoHF value of -8.17 c.p.s. has been reported. cdnsciencepub.com The analysis of these coupling patterns helps in the unambiguous assignment of signals and the determination of the substitution pattern on the pyrazine ring. cdnsciencepub.com

Table 2: Typical Coupling Constants in Fluorinated Pyrazine Derivatives

| Coupling Type | Number of Bonds | Typical Range (Hz) |

| ¹J(¹³C-¹⁹F) | 1 | 200 - 300 |

| ²J(¹H-¹⁹F) | 2 | 20 - 50 |

| ³J(¹H-¹⁹F) | 3 | 5 - 20 |

| ⁴J(¹H-¹⁹F) | 4 | < 5 |

| ³J(¹H-¹H) | 3 | 2 - 8 |

Two-dimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules like this compound and its derivatives. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. wikipedia.orgprinceton.edusdsu.eduemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. princeton.eduresearchgate.net

These 2D NMR experiments, often used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound and its derivatives. researchgate.netcas.cz

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the determination of the exact elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound, HRMS can confirm the molecular formula C₄H₃FN₂. This technique is invaluable for confirming the identity of newly synthesized derivatives and for analyzing complex mixtures. nih.gov

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule of interest and analyze the resulting fragment ions. This technique, often referred to as tandem mass spectrometry (MS/MS), provides valuable structural information. conicet.gov.ar The fragmentation pattern of this compound is characteristic of the pyrazine ring and the presence of the fluorine substituent. Analysis of these fragments helps to confirm the connectivity of atoms within the molecule and to differentiate between isomers. conicet.gov.ar Common fragmentation pathways for pyrazine derivatives include the loss of small neutral molecules such as HCN and C₂H₂. The presence of the fluorine atom will influence the fragmentation pathways and the masses of the resulting ions.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. edinst.com These methods probe the distinct vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the nature of the chemical bonds. edinst.com While IR spectroscopy measures the absorption of infrared light that excites molecular vibrations resulting in a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of a molecule's electron cloud. edinst.com

The vibrational spectrum of this compound is characterized by modes originating from the pyrazine ring and those influenced by the fluorine substituent. For comparison, in the parent pyrazine molecule, key ring stretching modes are observed in both IR and Raman spectra at various frequencies, including around 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum. researchgate.net The introduction of a halogen, such as chlorine in 2-chloropyrazine (B57796), shifts these ring stretching modes to frequencies like 1561, 1515, and 1198 cm⁻¹ in the IR spectrum and 1562, 1518, and 1197 cm⁻¹ in the Raman spectrum. researchgate.nettubitak.gov.tr

For this compound itself, specific vibrational assignments can be inferred from studies on related derivatives and computational calculations. In a coordination polymer incorporating this compound, significant IR peaks were identified at 3071 (w), 1593 (s), 1455 (m), 1405 (s), 1285 (m), 1151 (m), 1030 (s), and 850 (s) cm⁻¹. acs.org The bands at 1593 and 1405 cm⁻¹ are characteristic of the pyrazine ring stretching vibrations, showing the influence of the fluorine atom when compared to unsubstituted pyrazine. researchgate.netacs.org The C-F stretching vibration is also a key diagnostic feature, though its exact position can vary.

DFT calculations on similar molecules, such as 2,6-dichloropyrazine, have been used to assign vibrational bands. naturalspublishing.com Such computational approaches, often using the B3LYP functional, help to correlate experimental spectra with specific molecular motions, including ring breathing modes, C-H bending, and ring deformations, providing a comprehensive picture of the molecule's vibrational landscape. researchgate.netnaturalspublishing.comconicet.gov.ar

Table 1: Selected Experimental IR Peak Assignments for a this compound-Containing Compound Data sourced from a study on a Cu(I)-I coordination polymer with this compound ligands. acs.org

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 3071 | Weak (w) | Aromatic C-H Stretch |

| 1593 | Strong (s) | Pyrazine Ring Stretch |

| 1455 | Medium (m) | Pyrazine Ring Stretch |

| 1405 | Strong (s) | Pyrazine Ring Stretch |

| 1285 | Medium (m) | In-plane C-H Bending |

| 1151 | Medium (m) | In-plane C-H Bending / C-F influence |

| 1030 | Strong (s) | Ring Breathing Mode |

| 850 | Strong (s) | Out-of-plane C-H Bending |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence emission, provides critical insights into the electronic structure and photophysical properties of molecules. biocompare.comlabmate-online.com UV-Vis spectroscopy measures the absorption of light corresponding to the promotion of an electron from a ground electronic state to an excited state. edinst.com Fluorescence spectroscopy measures the light emitted when an electron returns from an excited singlet state to the ground state. edinst.com

The electronic spectrum of pyrazine and its derivatives is notable for featuring two distinct types of near-UV absorption bands: n→π* and π→π* transitions. montana.edu The n→π* transition involves the excitation of a non-bonding electron (from the nitrogen lone pairs) into an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. montana.edu

In this compound and its derivatives, these transitions are modulated by the electronic effects of the fluorine substituent and the molecular environment. For instance, in a copper-iodide coordination polymer containing this compound, the electronic transitions are described as a mixed charge transfer process. acs.org Specifically, excitation with UV light promotes electrons from occupied copper and iodide orbitals to the vacant antibonding (π*) orbitals of the fluoropyrazine ligand, resulting in a metal-to-ligand charge transfer (MLCT) transition. acs.org This material exhibits an orange emission at room temperature (298 K) when excited at 365 nm. acs.org

Studies on related pyrazine derivatives, such as 2-N-piperidinopyrazines synthesized from 2-chloropyrazine, show that photophysical properties are highly sensitive to the solvent environment. researchgate.net For these compounds, fluorescence intensity tends to decrease as the polarity of the solvent increases, indicating a change in the nature of the excited state. researchgate.net This solvatochromism suggests a more polar excited state, often characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation. researchgate.net

Table 2: Photophysical Data for a this compound-based Coordination Polymer Data sourced from a study on [Cu₂I₂(Fpyz)]ₙ. acs.org

| Property | Condition | Observation |

| Excitation Wavelength | 365 nm (UV) | - |

| Emission Color | 298 K | Orange |

| Emission Behavior | 77 K | Change in emission observed |

| Transition Type | - | Metal-to-Ligand Charge Transfer (d → π*) |

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules like this compound. mpg.de Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a theoretical framework to complement and interpret experimental findings. mostwiedzy.pl

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mit.edu Functionals like B3LYP and M06-2X are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. conicet.gov.armostwiedzy.plresearchgate.net

DFT studies on this compound and related halopyrazines have been used to investigate their electronic properties, such as electron affinity. mostwiedzy.pl These calculations help predict the stability of anionic forms and the nature of the singly occupied molecular orbital (SOMO). mostwiedzy.pl For instance, calculations have shown that halopyrazine anions are stable, and the B3LYP functional provides reasonable results for predicting their properties, despite some known limitations of DFT in handling anions. mostwiedzy.pl Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic transitions. acs.org The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and electrical transport properties. acs.org

A significant application of DFT is the calculation of reaction pathways, including the determination of energies for reactants, products, and, crucially, transition states. mit.edu The transition state represents the energy maximum along a reaction coordinate, and its energy determines the activation barrier of the reaction. mit.edu

For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr), DFT calculations can elucidate the mechanism and predict reactivity. researchgate.net For example, computational studies on the SₙAr reaction between this compound and various amines have been performed using the M06-2X functional to understand differences in product yields. researchgate.net Recent research has also focused on using DFT to model the catalytic activity of materials incorporating this compound. In one study, a 2D material, Cr(half-fluoropyrazine)₂, was theoretically shown to be a highly efficient single-atom catalyst for CO oxidation. nih.govresearchgate.net DFT calculations revealed a very low rate-limiting energy barrier of just 0.325 eV for this process, highlighting the material's potential for room-temperature catalysis. nih.govresearchgate.net Such predictions of low reaction barriers are critical for designing new and efficient catalytic systems. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Orbitals and Charge Distribution Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure of this compound and its derivatives. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. For instance, in 2,6-dichloropyrazine, the HOMO is located over the chlorine and carbon atoms, and the HOMO-LUMO transition involves an electron density transfer from the chlorine to the nitrogen atoms in the ring. naturalspublishing.com The energy gap between the HOMO and LUMO reflects the chemical activity of the molecule. naturalspublishing.com

In some substituted pyrazines, like 2-chloropyrazine, the LUMO may not be centered on the carbon-halogen bond. wuxiapptec.com In such cases, the LUMO+1 orbital is considered for analyzing nucleophilic substitution reactions. wuxiapptec.com The choice between LUMO and LUMO+1 for correlating with reactivity depends on which orbital has a significant lobe on the atom undergoing substitution. wuxiapptec.com

Charge distribution analysis reveals the partial charges on each atom within the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org In pyrazine, the nitrogen atoms carry negative charges, making them prone to electrophilic attack, while the carbon and hydrogen atoms have positive charges, indicating sites for nucleophilic attack. semanticscholar.org For this compound, machine learning models like kernel Charge Equilibration (kQEq) have been used to predict charge distributions and dipole moments. researchgate.netmpg.de These models show that the fluorine atom and adjacent nitrogen atoms significantly influence the charge distribution, creating a large positive charge on the carbon atom attached to the fluorine. researchgate.net

Bader charge analysis on a two-dimensional Cr(half-fluoropyrazine)2 complex showed that both nitrogen and fluorine atoms accommodate charge transferred from neighboring chromium and carbon atoms. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Pyrazine Derivative

| Property | 2,6-dichloropyrazine |

| Total energy (a.u.) | -1183.6248893 |

| EHOMO (eV) | -7.556389204 |

| ELUMO (eV) | -2.111348044 |

| ΔE=EHOMO −ELUMO (eV) | 5.445041160 |

| Data obtained using B3LYP/6-311G(d,p) method. naturalspublishing.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and flexibility of molecules like this compound and its derivatives in various environments. These simulations track the atomic movements over time, providing insights into the molecule's dynamic behavior. biorxiv.org

For complex systems, such as protein-ligand interactions involving pyrazine derivatives, MD simulations can elucidate the binding modes and conformational changes upon binding. mdpi.com The process typically involves preparing the simulation system, performing energy minimization, followed by equilibration steps (NVT and NPT ensembles), and finally, the production run to generate trajectories for analysis. biorxiv.org

Analysis of these trajectories can reveal stable conformations, transition pathways between different conformations, and the influence of the solvent or other molecules on the conformational preferences. biorxiv.org For pyrazine derivatives, MD simulations can be used to analyze the torsional strains and the preference for specific conformations, such as chair versus boat forms in substituted systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of pyrazine derivatives influences their biological activity. semanticscholar.orgnih.gov These models establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their observed activities. rsc.org

For a series of pyrazine derivatives studied for their antiproliferative activity, QSAR models were developed using multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.orgnih.gov The descriptors used in these models can include electronic properties (like NBO charges and dipole moments), steric properties, and topological indices. semanticscholar.org The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. rsc.orgacs.org

In one study on pyrazine derivatives, the developed QSAR models showed a high correlation between the predicted and experimental activities, indicating their reliability. semanticscholar.orgnih.gov Such models are valuable for the in silico screening of new compounds with potentially enhanced activity. semanticscholar.org For instance, QSAR models for thiazole–chalcone hybrids identified key molecular descriptors like AATS8i, AVP-1, MoRSEE17, and GATSe7 as being important for predicting their activity. rsc.org

Medicinal Chemistry and Pharmaceutical Applications of 2 Fluoropyrazine Scaffolds

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. nih.gov The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is considered one such privileged scaffold. pharmablock.comresearchgate.net The introduction of a fluorine atom at the 2-position of the pyrazine ring can significantly modulate the scaffold's physicochemical properties, including its electronics, lipophilicity, and metabolic stability, further enhancing its potential in drug discovery.

The pyrrolo[2,1-f] pharmablock.comsemanticscholar.orgpitt.edutriazine template, a related bridgehead nitrogen heterocycle, is another example of a privileged scaffold that has demonstrated broad biological activity, including the inhibition of various kinases. pitt.edueurekaselect.com The versatility of these core structures underscores the value of nitrogen-containing heterocycles in medicinal chemistry.

Design of Pharmacophores and Bioisosteres

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 2-fluoropyrazine scaffold can serve as a key element in the design of pharmacophores for various therapeutic targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the fluorinated aromatic ring can participate in hydrophobic and aromatic interactions. pharmablock.com

The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comestranky.skprinceton.edu The this compound moiety can act as a bioisostere for other aromatic or heteroaromatic rings, such as benzene, pyridine, or pyrimidine (B1678525). pharmablock.com The substitution of a hydrogen atom with a fluorine atom is a common bioisosteric replacement that can influence a molecule's metabolic stability and binding affinity. estranky.skcambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. The systematic modification of a molecule and the subsequent evaluation of its biological activity provide valuable insights into the key structural features required for therapeutic efficacy. In the context of this compound derivatives, SAR studies can explore the impact of different substituents on the pyrazine ring on the compound's activity.

For instance, in the development of antitubercular agents, SAR studies on pyrazinoic acid analogs have shown that substitutions at the 3, 5, and 6 positions of the pyrazine ring can significantly impact antimycobacterial activity. While ring and carboxylic acid bioisosteres did not lead to enhanced activity, certain alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid resulted in compounds that were 5- to 10-fold more potent than the parent compound.

Synthesis of Pharmacologically Active Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of pharmacologically active derivatives. Synthetic strategies often involve the modification of functional groups on the pyrazine ring to introduce desired chemical diversity and to optimize biological activity.

Antimycobacterial and Antitubercular Agents

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. Pyrazinamide, a pyrazine-containing compound, is a first-line drug for the treatment of tuberculosis. This has spurred interest in the synthesis and evaluation of other pyrazine derivatives as potential antitubercular agents. nih.govresearchgate.netrsc.org

Research has focused on the synthesis of hybrid molecules that combine the pyrazine scaffold with other moieties known to have antimycobacterial activity. nih.gov In one study, a series of pyrazine analogs were designed and synthesized, with several compounds demonstrating significant activity against Mycobacterium tuberculosis H37Rv. nih.gov The most active compounds from this series were further evaluated for their cytotoxicity and were found to have a high selectivity index, indicating their potential as promising candidates for further development. nih.gov

| Compound | Target | Activity (MIC) |

| Compound 8a | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Compound 8b | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Compound 8c | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Compound 8d | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Compound 14b | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Compound 18 | Mycobacterium tuberculosis H37Rv | ≤6.25 µg/ml |

| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 6.25 µg/ml |

Data sourced from a study on novel pyrazine-based anti-tubercular agents. nih.gov

Kinase Inhibitors (e.g., Bruton Tyrosine Kinase (BTK) inhibitors)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and autoimmune disorders. As a result, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazine scaffold has been incorporated into numerous kinase inhibitors. core.ac.uk